Comparison of Computed Molecular Properties with the Unsubstituted N-(Pyrrolidin-2-ylmethyl)aniline Dioxalate Comparator
The 4-fluoro-substituted dioxalate salt (target) differs from the unsubstituted analog by exactly one fluorine atom. Using PubChem computed properties for the target [1] and vendor-reported data for the comparator , the molecular weight increases by 17.99 g/mol (4.8%), the hydrogen bond acceptor count increases by 1 (from 10 to 11), and the exact mass rises by 18.00 Da. The topological polar surface area remains 173 Ų for both, supporting equivalent passive permeability potential, while the additional fluorine atom provides a handle for further 19F NMR analysis not available with the unsubstituted comparator.
| Evidence Dimension | Computed and vendor-reported molecular weight, hydrogen bond acceptor count, and exact mass |
|---|---|
| Target Compound Data | MW 374.32 g/mol; H-bond acceptor count 11; Exact mass 374.113 Da [1] |
| Comparator Or Baseline | N-(Pyrrolidin-2-ylmethyl)aniline dioxalate (CAS 1177271-46-3): MW 356.33 g/mol; H-bond acceptor count 10; Exact mass 356.113 Da |
| Quantified Difference | ΔMW = 17.99 g/mol; ΔHBA = 1; ΔExact mass = 18.00 Da |
| Conditions | Data from PubChem 2025 computational predictions and vendor certificates |
Why This Matters
The increased molecular weight and hydrogen bond acceptor count directly impact a compound's drug-likeness metrics and may alter solubility, permeability, and target engagement kinetics in a predictable manner.
- [1] PubChem CID 17389742: 4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate. Computed Properties. National Center for Biotechnology Information, 2025. View Source
